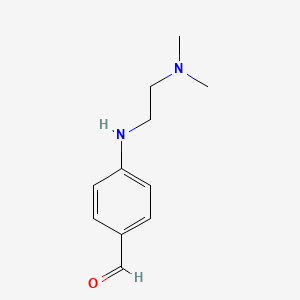
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is an organic compound containing both amine and aldehyde functional groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry. This compound is known for its role in the synthesis of dyes and as a reagent in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde can be synthesized through several methods:
Reaction with Urotropine: This method involves the reaction of N,N-dimethylaniline with urotropine to form methylene-N,N-dimethylaminobenzylamine, which then undergoes rearrangement to form N,N-dimethylbenzylamine.
Reaction with Dimethylformamide and Phosphorus Oxychloride: Another method involves the reaction of N,N-dimethylaniline with dimethylformamide in the presence of phosphorus oxychloride.
Laboratory Preparation: In the laboratory, this compound can be prepared using N,N-dimethylaniline, sodium nitrite, and formaldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with primary amines and pyrroles to form Schiff bases.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Acidic or basic conditions are often employed to facilitate condensation reactions.
Major Products
Schiff Bases: Formed through condensation with primary amines.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.
Aplicaciones Científicas De Investigación
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent in Ehrlich’s and Kovac’s reagents to test for indoles.
Dye Synthesis: Serves as an intermediate in the production of various dyes, including cationic dyes.
Biological Research: Employed in the detection of indole alkaloids and urobilinogen in biological samples.
Industrial Applications: Utilized in the synthesis of heat-sensitive dyes and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-((2-(Dimethylamino)ethyl)amino)benzaldehyde involves its role as an electrophile in various chemical reactions. The aldehyde group reacts with nucleophiles, such as amines, to form Schiff bases. The dimethylamino group enhances the compound’s reactivity by donating electron density to the aromatic ring, facilitating electrophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Diethylamino)benzaldehyde: Similar in structure but with ethyl groups instead of methyl groups.
Ethyl 4-(dimethylamino)benzoate: Contains an ester group instead of an aldehyde group.
Uniqueness
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is unique due to its combination of amine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. Its role as a reagent in analytical chemistry and dye synthesis further distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethylamino]benzaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-12-11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
SDUXDMVMEHQUHQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















